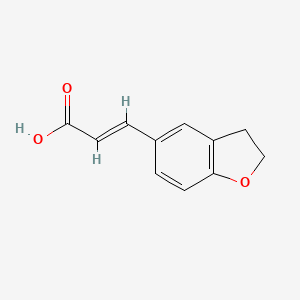

(e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid

Descripción general

Descripción

(e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid is an organic compound characterized by the presence of a benzofuran ring fused with an acrylic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid typically involves the following steps:

Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Acrylic Acid Moiety: The benzofuran derivative is then subjected to a Heck reaction with acrylic acid or its derivatives in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility or creating prodrug derivatives.

-

Reactants : Methanol, sulfuric acid (catalyst)

-

Conditions : Reflux at 65°C for 4–6 hours

-

Yield : >85%

-

Product : Methyl (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylate

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (1–2 mol%) |

| Solvent | Methanol |

| Temperature | 65°C |

| Reaction Time | 4–6 hours |

Michael Addition

The α,β-unsaturated carbonyl system facilitates nucleophilic additions. This reaction is exploited to synthesize complex heterocycles or branched derivatives.

Key findings ():

-

Nucleophiles : Amines, thiols, or enolates

-

Base : Triethylamine or DBU

-

Solvent : THF or DCM at 0–25°C

-

Stereoselectivity : Anti-addition dominates due to steric effects from the dihydrobenzofuran ring.

Representative reaction :

(E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid + Benzylamine → β-Amino acid derivative

| Parameter | Value |

|---|---|

| Yield | 70–78% |

| Diastereomeric Ratio (dr) | 85:15 |

Aldol Condensation

The acrylic acid moiety participates in base-catalyzed aldol reactions with aldehydes or ketones, forming extended conjugated systems.

-

Conditions : KF (2.5 eq), Pd₂(dba)₃ catalyst in DMF at 95–100°C

-

Substrates : Arylboronic acids (e.g., biphenylboronic acid)

-

Yield : Up to 98% for biphenyl derivatives

Example product :

(E)-3-(6-Methoxy-[1,1′:3′,1″-terphenyl]-3-yl)acrylic acid

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Pd₂(dba)₃ |

| Reaction Time | 18 hours |

| Purity (HPLC) | >99% |

Decarboxylation

Thermal or photolytic decarboxylation removes the carboxylic acid group, generating styrene-like derivatives.

-

Temperature : 150–200°C under inert atmosphere

-

Catalyst : CuO nanoparticles (10 wt%)

-

Yield : 60–65%

-

Product : (E)-3-(2,3-Dihydrobenzofuran-5-yl)propene

Cyclization Reactions

The dihydrobenzofuran ring participates in Lewis acid-mediated cyclizations to form polycyclic structures.

-

Reagent : ZnBr₂ in dichloromethane

-

Product : 3-Alkyl-3-aryl-2,3-dihydrobenzofuran-2-one

-

Yield : 41–70%

Mechanism :

-

Activation of the carbonyl group by ZnBr₂.

-

Intramolecular nucleophilic attack by the furan oxygen.

-

Rearrangement to form a lactone ring.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes, forming cyclobutane derivatives.

Data ():

-

Wavelength : 254 nm

-

Solvent : Acetonitrile

-

Reaction Partner : Ethylene

-

Yield : 55%

Biocatalytic Modifications

Microbial systems (e.g., Pseudomonas spp.) oxidize the dihydrobenzofuran ring, yielding hydroxylated metabolites ( ).

Key transformation :

this compound → Vanilloyl acetic acid (VAA)

| Parameter | Value |

|---|---|

| Enzyme | NAD⁺-dependent dehydrogenase |

| LC-MS m/z | 209 [M−H]⁻ |

Comparative Reactivity Table

| Reaction Type | Conditions | Yield (%) | Key Product |

|---|---|---|---|

| Esterification | H₂SO₄, MeOH, 65°C | >85 | Methyl ester |

| Michael Addition | DBU, THF, 25°C | 70–78 | β-Amino acid |

| Aldol Condensation | Pd₂(dba)₃, DMF, 95°C | 98 | Terphenyl derivative |

| Decarboxylation | CuO, 200°C | 60–65 | Styrene analog |

Industrial-Scale Considerations

Aplicaciones Científicas De Investigación

(e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of (e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid

- 3-(2,3-Dihydrobenzofuran-5-yl)propanol

- Benzofuran-5-carboxylic acid

Uniqueness

(e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid is unique due to the presence of both the benzofuran ring and the acrylic acid moiety, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications, setting it apart from similar compounds.

Actividad Biológica

(E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

- Chemical Formula : C₁₁H₁₀O₃

- CAS Number : 203505-84-4

- Melting Point : 170-173 °C

- Hazard Classification : Irritant (H302, H312) .

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- TRPM8 Activity Regulation : The compound has been identified as a regulator of TRPM8 channels, which are involved in cool sensation and pain modulation. This suggests potential applications in pain management .

- Cannabinoid Receptor Modulation : Studies show that derivatives of 2,3-dihydrobenzofuran can act as selective agonists for cannabinoid receptor 2 (CB2), indicating that this compound may influence cannabinoid signaling pathways .

- Neuroprotective Effects : In animal models, this compound has demonstrated the ability to reverse neuropathic pain without affecting locomotor behavior, suggesting a neuroprotective role .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies

- Neuropathic Pain Model : In a study involving spinal nerve ligation and paclitaxel-induced neuropathy in rats, this compound effectively reversed pain symptoms without affecting locomotion. This highlights its potential as a therapeutic agent for neuropathic conditions .

- TRPM8 Regulation : Compounds similar to this compound were tested for their ability to modulate TRPM8 channels in mammalian cell lines. Results indicated significant modulation of cool sensation pathways, suggesting applications in sensory disorders and pain management .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds based on the benzofuran scaffold. These studies reveal:

- Diversity-Oriented Synthesis : Libraries of compounds derived from benzofuran and 2,3-dihydrobenzofuran have been synthesized to explore their biological activities further. The synthesis methods employed include palladium-catalyzed reactions that yield high purity and yield products suitable for biological testing .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of these compounds have shown that modifications at specific positions on the benzofuran ring can significantly alter their biological activity and receptor selectivity .

Propiedades

IUPAC Name |

(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1-4,7H,5-6H2,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKNRFWCOVWKHJ-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C1C=C(C=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901220678 | |

| Record name | (2E)-3-(2,3-Dihydro-5-benzofuranyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203505-84-4, 198707-57-2 | |

| Record name | (2E)-3-(2,3-Dihydro-5-benzofuranyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203505-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(2,3-Dihydro-5-benzofuranyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(2,3-Dihydrobenzofuran-5-yl)propenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 198707-57-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.